molecular formula C14H6F2O4 B030391 1,4-Difluoro-5,8-dihydroxyanthraquinone CAS No. 131401-54-2

1,4-Difluoro-5,8-dihydroxyanthraquinone

Numéro de catalogue: B030391
Numéro CAS: 131401-54-2
Poids moléculaire: 276.19 g/mol
Clé InChI: KHRGWLXZUCITCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Difluoro-5,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to the anthraquinone core.

Activité Biologique

1,4-Difluoro-5,8-dihydroxyanthraquinone (DFDHAQ) is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of DFDHAQ, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

DFDHAQ is characterized by its anthraquinone core with two hydroxyl groups at the 5 and 8 positions and fluorine substituents at the 1 and 4 positions. The synthesis of DFDHAQ typically involves multi-step organic reactions starting from anthraquinone precursors, which are modified through halogenation and hydroxylation processes .

Anticancer Properties

DFDHAQ has shown promise as an anticancer agent through various mechanisms:

  • DNA Intercalation : DFDHAQ exhibits the ability to intercalate into DNA, leading to the disruption of DNA replication and transcription. This property is crucial for its cytotoxic effects against cancer cells .
  • Alkylating Agent : Research indicates that DFDHAQ can alkylate guanine residues in DNA, contributing to its potential as a chemotherapeutic agent. This mechanism is similar to other anthraquinones that have been explored for their anticancer properties .
  • Resistance Mechanisms : DFDHAQ has demonstrated efficacy against cancer cells that exhibit resistance to conventional therapies. It has been noted for its ability to evade drug efflux pumps and DNA repair mechanisms, making it a candidate for further development in resistant cancer types .

Antimicrobial Activity

In addition to its anticancer properties, DFDHAQ has been evaluated for antimicrobial effects:

  • Bacterial Inhibition : Studies have demonstrated that DFDHAQ possesses antibacterial activity against various strains, including antibiotic-resistant bacteria. Minimum inhibitory concentration (MIC) assays indicate effective inhibition at concentrations as low as 125 µg/mL .
  • Mechanism of Action : The antimicrobial action of DFDHAQ may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MDA-MB-231) indicated that DFDHAQ significantly reduced cell viability with an IC50 value of approximately 18 nM. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways .

Cell LineIC50 Value (nM)Mechanism of Action
MDA-MB-23118Induction of apoptosis
MCF-7196DNA intercalation

Study 2: Antimicrobial Activity

In vitro tests showed that DFDHAQ effectively inhibited growth in antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The compound's ability to resensitize these bacteria to conventional antibiotics was also noted .

Bacterial StrainMIC (µg/mL)Observations
Staphylococcus aureus125Significant growth inhibition
Enterococcus faecalis125Resensitization to antibiotics observed

Toxicity and Safety Profile

While DFDHAQ shows significant biological activity, its toxicity profile must be considered. Preliminary assessments indicate low toxicity in mammalian cells; however, further studies are necessary to fully characterize its safety profile in vivo. The compound's mutagenic potential is also under investigation, given the historical concerns associated with anthraquinones .

Propriétés

IUPAC Name

1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRGWLXZUCITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453983
Record name 1,4-Difluoro-5,8-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131401-54-2
Record name 1,4-Difluoro-5,8-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by modifications to the literature method of Synth. Comm., 1990, 20, 2139. A mixture of the sublimed product (9) from the above reaction (100 g, 0.55 moles), hydroquinone (63.7 g, 0.58 moles), NaCl (127 g, 2.22 moles) and powdered anhydrous AlCl3 (833 g, 6.26 moles) was placed in a 5 L flask equipped with a condenser. The reactants were well-mixed by shaking, then heated over 1-2 hours to 200±5° C. (bath) under a nitrogen atmosphere (there was very large gas evolution during the heating process). After a further 2 hours at 200±5° C., the melt was poured onto ice and conc. HCl (1.6 L) was added. The mixture was stirred at room temperature overnight, and the reddish brown precipitate was collected, washed with H2O and dried to give crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione (4) (151 g, 98%), m.p. 301-304° C. (lit. m.p. 318-319° C.). This crude product was virtually insoluble in all solvents, and showed (by TLC in EtOAc/petroleum ether 1:3) only one minor impurity (probably 1-chloro-4-fluoro-5,8-dihydroxyanthracene-9,10-dione). 1H NMR agreed well with literature. This material was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step Two
Name
Quantity
127 g
Type
reactant
Reaction Step Two
Name
Quantity
833 g
Type
reactant
Reaction Step Three
Name
Quantity
1.6 L
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What is the significance of 1,4-Difluoro-5,8-dihydroxyanthraquinone in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing a range of substituted anthraquinone derivatives. These derivatives, particularly those with aminoalkylamino substituents at the 1,4 positions, exhibit promising antitumor activity. [, ]

Q2: How does the structure of this compound lend itself to the synthesis of diverse analogs?

A2: The presence of fluorine atoms at the 1,4 positions of the anthraquinone core makes this compound highly reactive towards nucleophilic substitution reactions. This allows for the facile displacement of the fluorines with various diamines or monoamines, leading to a diverse library of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. [, ]

Q3: What are the potential mechanisms of action for the observed antitumor activity of the synthesized anthraquinone derivatives?

A3: While the exact mechanisms are still under investigation, research suggests that these compounds may exert their cytotoxic effects through several pathways, including:

  • DNA intercalation: The planar anthraquinone core can intercalate between DNA base pairs, interfering with DNA replication and transcription. []
  • Topoisomerase II inhibition: Some derivatives demonstrate an ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death. []
  • Alkylating potential: Certain analogs containing chloroalkyl groups can alkylate DNA, forming crosslinks and further disrupting DNA function. []

Q4: Have any studies examined the activity of these anthraquinone derivatives in drug-resistant cancer cells?

A4: Yes, research has shown that some of these compounds, particularly those with alkylating potential and those designed with specific structural features, exhibit promising activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential to overcome resistance mechanisms commonly observed with conventional chemotherapy agents. [, ]

Q5: Are there any established analytical methods for characterizing and quantifying this compound and its derivatives?

A5: While specific analytical methods are not detailed in the provided research papers, it's highly likely that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for structural characterization, purity assessment, and quantification of these compounds. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.